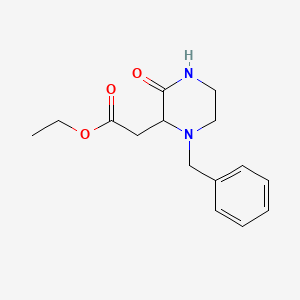

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C15H20N2O3 . It is used in various scientific research and applications .

Molecular Structure Analysis

The InChI code for Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is 1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) . This code provides a specific representation of the molecule’s structure .Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate are not available in the searched resources. More research may be needed to understand its reactivity and potential uses in chemical reactions .Physical And Chemical Properties Analysis

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a solid at room temperature . Its molecular weight is 276.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources .Wissenschaftliche Forschungsanwendungen

Protective Effects in Cardiac Conditions

One study explored the effects of a molecule closely related to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrating protective effects against cardiac remodeling in myocardial infarction in rats. This molecule showed potent inhibition of the angiotensin-converting enzyme, contributing to improved cardiac function markers and reduced thrombolytic processes in myocardial infarction models (Khdhiri et al., 2020).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids includes methods relevant to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate. This involves acylation and subsequent thermal degradation of intermediate compounds, which is pivotal in the synthesis of various heterocyclic compounds with potential applications in pharmacology (Janda, 2001).

Antimicrobial Applications

A study on the synthesis and biological evaluation of 2,5 Di-substituted 1,3,4 oxadiazoles, including compounds related to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, demonstrated good antimicrobial activity against bacteria such as Streptococcus aureus and Esteria coli. This indicates potential applications in antimicrobial treatments (Saini et al., 2009).

Antiplatelet and Antioxidant Properties

A study on ethyl 2-[8-Arylmethylidenhydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates revealed compounds with promising antiplatelet and antioxidant properties. This study is significant in the context of Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate due to the similarity in chemical structure and potential therapeutic applications (Gurevich et al., 2020).

Safety And Hazards

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate may cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSGJEXXHXNHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487883 |

Source

|

| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

CAS RN |

61155-09-7 |

Source

|

| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)